An In-depth Technical Guide to 3,3-Dimethoxypropanoic Acid
An In-depth Technical Guide to 3,3-Dimethoxypropanoic Acid
CAS Number: 6191-98-6
This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, catering to researchers, scientists, and professionals in the field of drug development. The document outlines the compound's properties, synthesis, and analytical data, adhering to stringent data presentation and visualization standards.
Chemical and Physical Properties
3,3-Dimethoxypropanoic acid is a carboxylic acid derivative with the chemical formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol .[1] It is a fully characterized chemical compound that can be utilized as a reference standard in the analytical development and quality control stages of drug development.[1]
Table 1: Physicochemical Properties of 3,3-Dimethoxypropanoic Acid
| Property | Value | Reference |
| CAS Number | 6191-98-6 | [1] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
Synthesis
A primary and practical route for the synthesis of 3,3-dimethoxypropanoic acid is through the hydrolysis of its corresponding ester, methyl 3,3-dimethoxypropionate (CAS Number: 7424-91-1).[2][3][4] This reaction involves the cleavage of the ester bond in the presence of an acid or a base to yield the carboxylic acid and methanol.
Experimental Protocol: Hydrolysis of Methyl 3,3-dimethoxypropionate
This protocol is a generalized procedure for ester hydrolysis and should be adapted and optimized for the specific substrate and scale of the reaction.
Materials:
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Methyl 3,3-dimethoxypropionate
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Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
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Water
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Hydrochloric acid (HCl)
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
Procedure:
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Saponification: Dissolve methyl 3,3-dimethoxypropionate in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or THF if solubility is an issue). Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of a base, such as sodium hydroxide or lithium hydroxide, dissolved in water.
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Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester. Gentle heating may be applied to accelerate the reaction if necessary.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, it is typically removed under reduced pressure using a rotary evaporator.
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Acidification: Carefully add hydrochloric acid to the aqueous solution until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt to form the free carboxylic acid.
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Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the 3,3-dimethoxypropanoic acid.
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Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 3,3-dimethoxypropanoic acid.
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Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography if required.
Caption: General workflow for the synthesis of 3,3-dimethoxypropanoic acid.
Spectroscopic Data
Detailed experimental spectroscopic data for 3,3-dimethoxypropanoic acid, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not widely available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire this data on their synthesized or acquired material for full characterization. For reference, the characteristic spectral features of the closely related propanoic acid are provided below.
Table 2: Expected Spectroscopic Features for 3,3-Dimethoxypropanoic Acid
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two methoxy groups (-OCH₃).- A triplet for the proton on the acetal carbon (-CH(OCH₃)₂).- A doublet for the methylene group adjacent to the acetal (-CH₂-).- A broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | - A signal for the carboxylic acid carbon.- A signal for the acetal carbon.- A signal for the methylene carbon.- A signal for the methoxy carbons. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-O stretching bands for the acetal and carboxylic acid.- C-H stretching bands for the alkyl groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities of 3,3-dimethoxypropanoic acid or its involvement in any signaling pathways. While propanoic acid derivatives, in general, are a class of compounds with diverse biological activities, specific data for this molecule is not available. Therefore, no signaling pathway diagrams can be provided at this time.
Applications in Drug Development
As a functionalized carboxylic acid, 3,3-dimethoxypropanoic acid holds potential as a building block in medicinal chemistry. The carboxylic acid moiety provides a handle for various chemical modifications, such as amidation or esterification, to generate a library of derivatives for screening in drug discovery programs. The acetal group can serve as a protected aldehyde, which could be deprotected under acidic conditions to reveal a reactive functional group for further synthetic transformations. Its use as a reference standard in analytical methods for related active pharmaceutical ingredients is also a key application.[1]
Caption: Potential roles of 3,3-dimethoxypropanoic acid in the drug development process.
References
- 1. 3,3-Dimethoxypropanoic Acid - CAS - 6191-98-6 | Axios Research [axios-research.com]
- 2. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]
- 4. Methyl-3,3-dimethoxypropionat 97% | Sigma-Aldrich [sigmaaldrich.com]
